
7-Bromoindoline
概述
描述
7-Bromoindoline is an organic compound with the molecular formula C8H8BrN. It is a brominated derivative of indoline, characterized by the presence of a bromine atom at the 7th position of the indoline ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoindoline typically involves the bromination of indoline. One common method is the reaction of indoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, reaction time, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and safety of the production process .
化学反应分析
Types of Reactions: 7-Bromoindoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: this compound can be oxidized to form this compound-2,3-dione.
Reduction Reactions: The compound can be reduced to form this compound derivatives with different oxidation states.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted indoline derivatives.
Oxidation Products: this compound-2,3-dione.
Reduction Products: Reduced forms of this compound with different functional groups.
科学研究应用
7-Bromoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
作用机制
The mechanism of action of 7-Bromoindoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom at the 7th position can influence the compound’s reactivity and binding affinity, making it a valuable tool in drug discovery and development .
相似化合物的比较
7-Bromoindole: Similar structure but with a double bond in the indole ring.
5-Bromoindoline: Bromine atom at the 5th position instead of the 7th.
7-Chloroindoline: Chlorine atom instead of bromine at the 7th position.
Uniqueness: 7-Bromoindoline is unique due to its specific substitution pattern, which can lead to distinct reactivity and properties compared to other brominated indoline derivatives. This makes it a valuable compound for targeted synthesis and applications in various fields .
属性
IUPAC Name |
7-bromo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMZOGDYYXXXCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470253 | |
| Record name | 7-Bromoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62813-85-8 | |
| Record name | 7-Bromoindoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic applications of 7-bromoindoline highlighted in the provided research?
A1: The research highlights the versatility of this compound as a building block in organic synthesis. Specifically, it serves as a precursor for:
- Pyrrolophenanthridine alkaloids: A study demonstrated the synthesis of pyrrolophenanthridine alkaloids and their derivatives using this compound. The process involves an unsymmetrical biaryl coupling between a Grignard reagent derived from N-benzyl-7-bromoindoline and an appropriately substituted (o-methoxyaryl)oxazoline. This leads to an intermediate biaryl that can be converted to the desired pyrrolophenanthridine ring system. []
- Indole derivatives attached to polyethylene oxides: Researchers used N-benzyl 5-, 6-, and 7-bromoindolines as initiators for the anionic polymerization of ethylene oxide. The resulting indoline derivatives attached to polyethylene oxide were subsequently dehydrogenated to form the corresponding indole derivatives. These indole-polymer conjugates were further modified to obtain tryptamine and indole acetic acid derivatives. []
- Intramolecular Heck Cyclization: Studies explored the palladium-catalyzed 6-endo-trig intramolecular cyclization of N-acryloyl-7-bromoindolines. This reaction offered a regiochemical variation of the intramolecular Heck reaction, leading to novel cyclic indole derivatives. [, ]
Q2: Are there any studies focusing on the reactivity and regioselectivity of this compound in palladium-catalyzed reactions?
A2: Yes, the provided research delves into the reactivity of this compound in the context of palladium-catalyzed reactions:
- Palladium-Mediated 6-endo-trig Intramolecular Cyclization: Research specifically investigated the palladium-catalyzed 6-endo-trig intramolecular cyclization of N-acryloyl-7-bromoindolines [, ]. This reaction is noteworthy because it presents a regiochemical variant of the intramolecular Heck reaction. This selectivity likely arises from the electronic and steric influences of the bromine atom and the nitrogen substituent on the indoline ring, guiding the palladium catalyst towards a specific reaction pathway.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

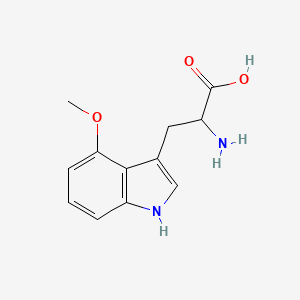
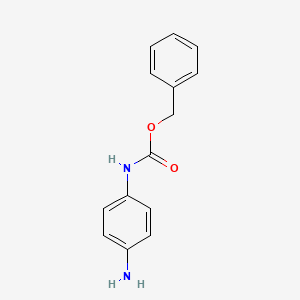
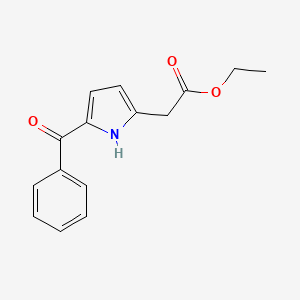
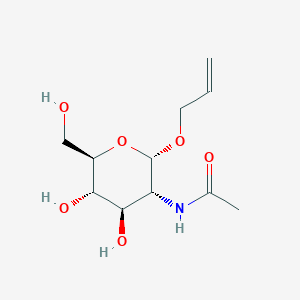
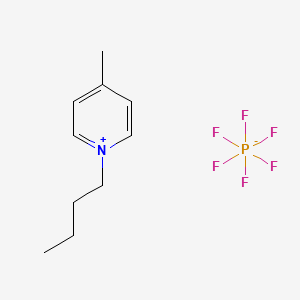
![4-[Bis(4-methoxyphenyl)amino]benzaldehyde](/img/structure/B1279523.png)
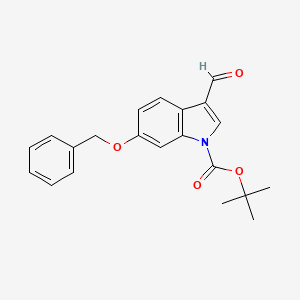
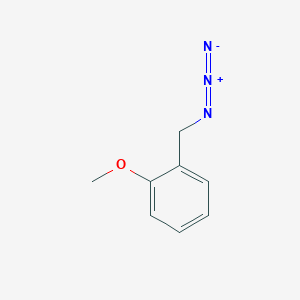
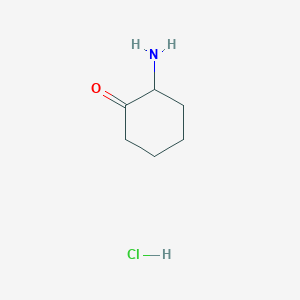

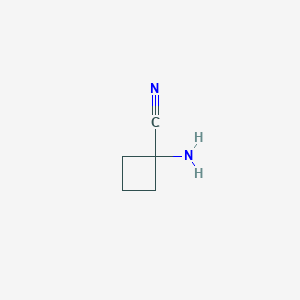
![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)
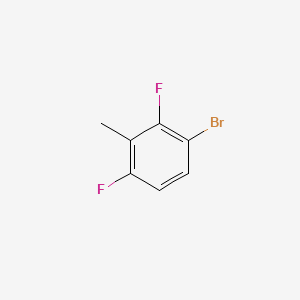
![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)
